molecular formula C7H7F3N2 B2386388 N-(2,2,2-trifluoroethyl)pyridin-2-amine CAS No. 77262-41-0

N-(2,2,2-trifluoroethyl)pyridin-2-amine

Cat. No. B2386388
CAS RN: 77262-41-0
M. Wt: 176.142
InChI Key: LZTQCRYXEBMFEX-UHFFFAOYSA-N
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Description

“N-(2,2,2-trifluoroethyl)pyridin-2-amine” is a chemical compound with the molecular formula C7H7F3N2 . It has a molecular weight of 176.14 .


Molecular Structure Analysis

The InChI code for “N-(2,2,2-trifluoroethyl)pyridin-2-amine” is 1S/C7H7F3N2/c8-7(9,10)5-12-6-3-1-2-4-11-6/h1-4H,5H2,(H,11,12) .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(2,2,2-trifluoroethyl)pyridin-2-amine” are not available, it’s known that trifluoroethyl compounds can participate in various types of reactions, including cycloaddition and cascade reactions .


Physical And Chemical Properties Analysis

“N-(2,2,2-trifluoroethyl)pyridin-2-amine” is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .

Scientific Research Applications

  • Catalytic Asymmetric Synthesis

    • Summary of Application : N-2,2,2-trifluoroethylisatin ketimines have been used as catalysts in various organic synthesis reactions .
    • Methods of Application : In 2019, Ye and co-workers reported the use of chiral primary amine C20 as a catalyst to catalyze the remote regioselective asymmetric [3 + 2] cycloaddition reaction between N-2,2,2-trifluoroethyl isatin ketimines .
    • Results : The introduction of this functional group into drug molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction .
  • Agrochemical and Pharmaceutical Industries

    • Summary of Application : Trifluoromethylpyridine (TFMP) and its derivatives have been used in the agrochemical and pharmaceutical industries .
    • Methods of Application : The major use of TFMP derivatives is in the protection of crops from pests .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Catalyst-Free Self-Catalyzed Reactions

    • Summary of Application : N-2,2,2-trifluoroethylisatin ketimines have been used in catalyst-free self-catalyzed reactions .
    • Methods of Application : A novel strategy for the [3 + 2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines to benzynes was described by the Ko group in 2018 .
    • Results : The introduction of this functional group into drug molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction .
  • Contrast Agents for 19F Magnetic Resonance Imaging (MRI)

    • Summary of Application : A series of Cu (II) complexes with cyclam-based ligands containing two N-(2,2,2-trifluoroethyl)-aminoalkyl pendant arms in 1,8-positions was studied in respect to potential use as contrast agents for 19F magnetic resonance imaging (MRI) .
    • Methods of Application : Geometric parameters (especially distances between fluorine atoms and the central metal ion) were determined for each complex .
    • Results : The NMR longitudinal relaxation times (T1) of 19F nuclei in the ligands at clinically relevant fields and temperatures were significantly shortened upon Cu (II) binding . The signals show promising T2*/T1 ratios in the range 0.25–0.55, assuring their good applicability to 19F NMR/MRI .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation (H317) and eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

Trifluoroethyl compounds, such as “N-(2,2,2-trifluoroethyl)pyridin-2-amine”, have potential applications in various fields due to the unique properties of fluorine atoms and fluorine-containing groups . They are widely used in the field of new drug development . It is expected that many novel applications of trifluoroethyl compounds will be discovered in the future .

properties

IUPAC Name

N-(2,2,2-trifluoroethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)5-12-6-3-1-2-4-11-6/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTQCRYXEBMFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2,2-trifluoroethyl)pyridin-2-amine

Synthesis routes and methods I

Procedure details

A mixture of 2-fluoropyridine (2.00 g, 20.6 mmol) and 2,2,2-trifluoroethylamine hydrogen chloride (5.00 g, 36.9 mmol) was heated to 220° C. for 30 min in a microwave reactor. The same reaction was repeated 5 times. The reaction mixtures from all 6 reactions were cooled, combined and diluted with ethyl acetate (150 mL). The organic mixture was neutralized by washing with saturated aqueous sodium bicarbonate, water (30 mL) and brine (30 mL). The organic phase was dried over Na2SO4 and concentrated, and the resulting residue was purified by chromatography on silica gel using 80% ethyl acetate/hexane as eluant to give the title compound as a white solid (17.0 g).
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Synthesis routes and methods II

Procedure details

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Citations

For This Compound
1
Citations
S Chen, H Wang, W Jiang, PX Rui… - Organic & Biomolecular …, 2019 - pubs.rsc.org
We have realized the first Ullmann type coupling reaction of tri(di)fluoroethylamine with (hetero)aromatic bromides, employing 5–20 mol% Cu2O and an oxalamide ligand [N-(2,4,6-…
Number of citations: 8 pubs.rsc.org

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